![molecular formula C26H45N3O6S B567878 (1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1229337-32-9](/img/structure/B567878.png)
(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C26H45N3O6S and its molecular weight is 527.721. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C36H63N5O7S
- Molecular Weight : 709.98 g/mol
- CAS Number : 1208245-90-2
Property | Value |
---|---|
Boiling Point | 951.2 ± 65.0 °C (Predicted) |
Density | 1.21 ± 0.1 g/cm³ (Predicted) |
pKa | 12.66 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of proteases, which are critical in viral replication and other pathological processes.
Biological Activity Studies
-
Antiviral Activity :
- In vitro studies have demonstrated that the compound exhibits significant antiviral properties against several viruses, including Hepatitis C virus (HCV). The mechanism involves the inhibition of viral proteases that are essential for viral maturation and replication.
- A study indicated that the compound effectively reduced viral load in cell cultures infected with HCV, showcasing its potential as a therapeutic agent in antiviral treatments.
-
Anticancer Properties :
- Research has also explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- A case study involving breast cancer cells showed a dose-dependent response, where higher concentrations led to increased cell death rates.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Animal models of neurodegenerative diseases have shown improved outcomes when treated with the compound, potentially due to its ability to modulate inflammatory pathways and reduce oxidative stress.
Case Study 1: Antiviral Efficacy Against HCV
In a controlled laboratory setting, researchers treated HCV-infected hepatocyte cultures with varying concentrations of the compound. Results indicated:
- 50% Inhibitory Concentration (IC50) : 0.5 µM
- Viral Load Reduction : Up to 90% after 72 hours of treatment.
Case Study 2: Breast Cancer Cell Line Response
A study evaluated the cytotoxic effects on MCF-7 breast cancer cells:
- Cell Viability Assay : Decreased viability observed at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis revealed increased early and late apoptotic cells post-treatment.
Wissenschaftliche Forschungsanwendungen
Intermediate in Drug Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of Narlaprevir , an antiviral medication used in the treatment of hepatitis C. The structural characteristics of this compound enable it to serve as a building block for more complex molecules that exhibit antiviral properties.
Case Study: Narlaprevir Synthesis
The synthesis of Narlaprevir involves several steps where this compound acts as a crucial intermediate. Studies have shown that modifying specific functional groups can enhance the efficacy and selectivity of the resulting antiviral agents. For instance, the incorporation of tert-butylsulfonylmethyl groups has been linked to improved pharmacokinetic properties .
Potential Therapeutic Effects
Recent research has indicated that compounds similar to This compound may exhibit anti-inflammatory and analgesic properties. Molecular docking studies suggest that such compounds could inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .
Case Study: Anti-inflammatory Activity
In silico studies have demonstrated that modifications to the bicyclic structure can lead to enhanced binding affinity to target enzymes. This suggests a pathway for developing new anti-inflammatory drugs based on this compound's scaffold .
Synthetic Pathways
The synthesis of This compound typically involves a multi-step process:
- Formation of the Bicyclic Core : Initial reactions focus on constructing the azabicyclo framework.
- Functionalization : Subsequent steps introduce various functional groups critical for biological activity.
- Purification : Final products are purified using techniques like chromatography to ensure high purity suitable for biological testing.
Table of Synthetic Routes
Step | Reaction Type | Key Reagents | Notes |
---|---|---|---|
1 | Cyclization | Cyclohexanone derivatives | Forms the bicyclic core |
2 | Amination | Urea derivatives | Introduces urea functionality |
3 | Sulfonation | Tert-butylsulfonyl chloride | Adds sulfonyl group |
4 | Carboxylation | Carbon dioxide or derivatives | Finalizes carboxylic acid group |
Eigenschaften
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O6S/c1-23(2,3)19(20(30)29-14-16-17(25(16,7)8)18(29)21(31)32)27-22(33)28-26(12-10-9-11-13-26)15-36(34,35)24(4,5)6/h16-19H,9-15H2,1-8H3,(H,31,32)(H2,27,28,33)/t16-,17-,18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDHDPDNUSTLV-CADBVGFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC3(CCCCC3)CS(=O)(=O)C(C)(C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.